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Compound of Interest

Compound Name:
3-Azaspiro(5.5)undecane

hydrochloride

Cat. No.: B030734 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-

Azaspiro[5.5]undecane hydrochloride, a key building block in medicinal chemistry and drug

development. The unique spirocyclic structure of this compound presents a distinct

spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control

in research and manufacturing settings. This document will delve into the nuclear magnetic

resonance (NMR) and infrared (IR) spectroscopic characteristics of this molecule, offering

insights into the interpretation of its spectra for researchers, scientists, and professionals in

drug development.

Introduction to 3-Azaspiro[5.5]undecane
Hydrochloride
3-Azaspiro[5.5]undecane, also known by the synonym 4,4-Pentamethylenepiperidine, is a

heterocyclic compound featuring a piperidine ring fused to a cyclohexane ring at a single

carbon atom, the spiro center.[1] Its hydrochloride salt form enhances its stability and solubility,

making it a versatile intermediate in the synthesis of various biologically active molecules.[2]

The rigid, three-dimensional architecture of the spirocyclic system is of significant interest in the

design of novel therapeutics, as it allows for precise spatial orientation of functional groups.

Accurate spectroscopic characterization is paramount to confirm the integrity of this unique

structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-Azaspiro[5.5]undecane hydrochloride, both ¹H and ¹³C NMR are

essential for structural verification. The data presented here is based on the analysis of the free

base, 3-Azaspiro[5.5]undecane, with a detailed explanation of the expected spectral changes

upon protonation to form the hydrochloride salt.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is expected to show distinct

signals corresponding to the protons of the piperidine and cyclohexane rings. The protonation

of the nitrogen atom to form the ammonium salt has a significant deshielding effect on the

neighboring protons.

Experimental Protocol for ¹H NMR:

Dissolve approximately 5-10 mg of 3-Azaspiro[5.5]undecane hydrochloride in a suitable

deuterated solvent (e.g., DMSO-d₆ or D₂O).

Transfer the solution to a 5 mm NMR tube.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Process the spectrum, including Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data and Interpretation:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.0 - 9.5 Broad Singlet 2H NH₂⁺

The protons on

the positively

charged nitrogen

are significantly

deshielded and

often appear as

a broad signal

due to

quadrupolar

relaxation and

exchange.

~3.0 - 3.3 Multiplet 4H H-2, H-4

These protons

are adjacent to

the protonated

nitrogen and are

thus shifted

downfield due to

the inductive

effect of the

positive charge.

~1.4 - 1.7 Multiplet 10H
H-6, H-7, H-8, H-

9, H-10

These are the

protons of the

cyclohexane

ring, which are

more shielded

and appear in

the typical

aliphatic region.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The downfield shift of the protons on the carbons adjacent to the nitrogen (H-2 and H-4) is a

key indicator of the formation of the hydrochloride salt.[3] In the free base, these protons would
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resonate at a more upfield position.

Visualization of ¹H NMR Assignment:

NH2+

Cyclohexane Protons

Click to download full resolution via product page

Caption: Predicted ¹H NMR assignments for 3-Azaspiro[5.5]undecane hydrochloride.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

symmetry of the 3-Azaspiro[5.5]undecane core is reflected in the number of distinct carbon

signals.

Experimental Protocol for ¹³C NMR:

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical acquisition parameters include a spectral width of 0-220 ppm and a sufficient number

of scans for a good signal-to-noise ratio.

Process and reference the spectrum similarly to the ¹H NMR.

Predicted ¹³C NMR Data and Interpretation:
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Chemical Shift (δ, ppm) Assignment Rationale

~45 - 50 C-2, C-4

These carbons, being directly

attached to the protonated

nitrogen, experience a

significant downfield shift.

~35 - 40 C-5 (Spiro)

The quaternary spiro carbon is

typically observed in this

region.

~30 - 35 C-6, C-10

The carbons of the

cyclohexane ring adjacent to

the spiro center.

~25 - 30 C-7, C-9
The next set of carbons in the

cyclohexane ring.

~20 - 25 C-8

The carbon at the para-

position to the spiro center in

the cyclohexane ring.

Note: The chemical shifts are predictions based on data for similar structures and the expected

effects of protonation.

The deshielding of the carbons alpha to the nitrogen (C-2 and C-4) is a characteristic feature of

amine hydrochlorides.[3] Spectral databases indicate the existence of a ¹³C NMR spectrum for

the free base, which would show these signals at a more upfield position.[4]

Workflow for Spectroscopic Analysis:
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Caption: A generalized workflow for the NMR analysis of 3-Azaspiro[5.5]undecane

hydrochloride.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. In the case of 3-Azaspiro[5.5]undecane hydrochloride, the IR spectrum will be

dominated by the absorptions of the C-H bonds and, most importantly, the N-H bonds of the

secondary ammonium salt.

Experimental Protocol for IR Spectroscopy:

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and

pressing it into a transparent disk.

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify and label the key absorption bands.

Predicted IR Data and Interpretation:
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3000 - 2700 Strong, Broad N-H⁺ Stretch

The stretching

vibration of the N-H

bonds in the

secondary ammonium

salt appears as a very

broad and strong

band, often with some

fine structure.[5]

2950 - 2850 Strong C-H Stretch

The symmetric and

asymmetric stretching

vibrations of the C-H

bonds in the

methylene groups of

the cyclohexane and

piperidine rings.

1620 - 1560 Medium N-H⁺ Bend

The bending vibration

of the N-H bonds is

characteristic of

secondary amine

salts.[5]

1470 - 1440 Medium C-H Bend

The scissoring and

bending vibrations of

the methylene groups.

The most diagnostic feature in the IR spectrum of 3-Azaspiro[5.5]undecane hydrochloride is

the broad and strong N-H stretching band between 3000 and 2700 cm⁻¹, which is absent in the

spectrum of the free base.[5] The presence of the N-H bending vibration further confirms the

formation of the ammonium salt.

Logical Relationship in Spectral Interpretation:
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Caption: Logical connections between spectroscopic evidence and structural confirmation.

Conclusion
The spectroscopic characterization of 3-Azaspiro[5.5]undecane hydrochloride is a critical step

in its application in research and development. The combination of ¹H NMR, ¹³C NMR, and IR

spectroscopy provides a comprehensive and unambiguous confirmation of its unique

spirocyclic structure and the presence of the hydrochloride salt. The key diagnostic features

include the downfield shift of the protons and carbons adjacent to the nitrogen in the NMR

spectra, and the characteristic broad N-H stretching and bending vibrations in the IR spectrum.

This guide provides a foundational understanding for the interpretation of this data, ensuring

the quality and integrity of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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